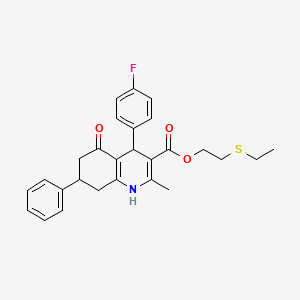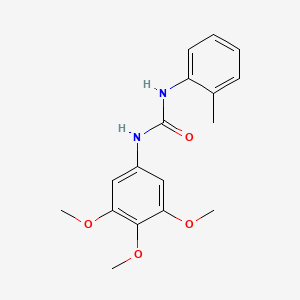![molecular formula C17H24ClNO6 B4967740 4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B4967740.png)
4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate, also known as CM976, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is a non-steroidal compound that has shown promising results in scientific research for its potential application in various fields, including medicine, sports, and agriculture.
作用機序
4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate works by selectively binding to androgen receptors in the body, which are responsible for regulating muscle and bone growth. This selective binding allows this compound to target specific tissues, such as muscle and bone, while avoiding other tissues, such as the prostate gland, which can be affected by traditional anabolic steroids. This makes this compound a potentially safer and more effective alternative to traditional steroids.
Biochemical and Physiological Effects
Scientific research has shown that this compound can increase muscle mass and strength in both animals and humans. It has also been shown to improve bone density and reduce the risk of fractures. In addition, this compound has been shown to have a positive effect on lipid metabolism, which can improve overall health and reduce the risk of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of 4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate for lab experiments is its selectivity for androgen receptors, which allows for targeted research on specific tissues and functions. However, one limitation is that its long-term effects on the body are still unknown, and further research is needed to fully understand its potential risks and benefits.
将来の方向性
There are many potential future directions for research on 4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate. One area of interest is in the development of new treatments for muscle and bone-related conditions, such as sarcopenia and osteoporosis. Another area of interest is in the development of new performance-enhancing drugs for sports, which could potentially replace traditional steroids. Additionally, further research is needed to fully understand the potential risks and benefits of this compound, including its long-term effects on the body.
合成法
The synthesis of 4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate involves the reaction of 2-chloro-4-methylphenol with 1,4-dibromobutane to form 4-(2-chloro-4-methylphenoxy)butyl bromide. The bromide is then reacted with morpholine to obtain the final product, this compound, in the form of an oxalate salt.
科学的研究の応用
4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate has been extensively studied for its potential application in various fields. In medicine, it has shown promising results in the treatment of muscle wasting, osteoporosis, and other conditions that affect muscle and bone health. In sports, it has been proposed as a performance-enhancing drug due to its ability to increase muscle mass and strength without the negative side effects associated with traditional anabolic steroids. In agriculture, it has been studied as a growth promoter for livestock and as a potential alternative to traditional hormone-based growth promoters.
特性
IUPAC Name |
4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.C2H2O4/c1-13-4-5-15(14(16)12-13)19-9-3-2-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEFJXPBKFSBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCOCC2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-cyclopropyl-1-phenylpropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4967673.png)
![1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
![2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4967691.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4967706.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4967710.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4967714.png)
![3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde](/img/structure/B4967727.png)


![4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4967774.png)
![N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)